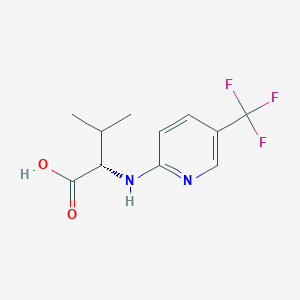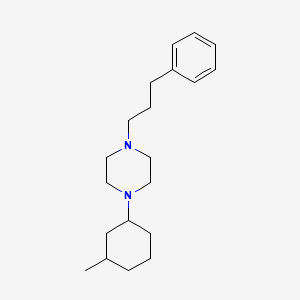![molecular formula C18H19N3O2 B12490696 4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound belonging to the pyrazoloquinoline family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a pyrazoloquinoline core, makes it a promising candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with phenylhydrazine and other reagents to form the quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have comparable biological activities.
Quinoline derivatives: Known for their wide range of pharmacological properties, including antimalarial and anticancer activities.
Uniqueness
4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its combination of a pyrazole and quinoline ring system makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-ethyl-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H19N3O2/c1-2-12-15-13(9-6-10-14(15)22)19-17-16(12)18(23)21(20-17)11-7-4-3-5-8-11/h3-5,7-8,12,19-20H,2,6,9-10H2,1H3 |
Clave InChI |
ZPIITDXIKFNKKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(CCCC2=O)NC3=C1C(=O)N(N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5,10-dioxo-4-(pyridin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12490613.png)
![3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12490635.png)
![4-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylbutan-1-amine](/img/structure/B12490643.png)
![ethyl 2-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B12490644.png)
![4-Chloro-I+/--[(2,4,5-trimethoxyphenyl)methylene]benzeneacetonitrile](/img/structure/B12490650.png)
![3-chloro-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12490654.png)
![N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12490657.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12490659.png)


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490672.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B12490673.png)
![7-chloro-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12490674.png)
![Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B12490676.png)
